N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine
Description
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative characterized by two pyrazole rings linked via a methylene bridge. The primary pyrazole (1-ethyl-3-methyl-1H-pyrazol-4-yl) is substituted with an ethyl group at the N1 position and a methyl group at the C3 position, while the secondary pyrazole (1-methyl-1H-pyrazol-4-amine) features a methyl group at N1 and an amine group at C2.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-7-10(9(2)14-16)5-12-11-6-13-15(3)8-11/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
FXBHUTXFZSNWSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Building Blocks
The compound requires two pyrazole precursors: 1-ethyl-3-methyl-1H-pyrazol-4-amine and 1-methyl-1H-pyrazol-4-amine .
Preparation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine
This intermediate is synthesized via cyclocondensation of ethyl hydrazine with β-keto esters. For example:
-
Step 1 : Ethyl acetoacetate reacts with ethyl hydrazine in ethanol under reflux to form 3-methyl-1H-pyrazol-5(4H)-one.
-
Step 2 : Subsequent alkylation at the N1 position using ethyl iodide in the presence of K₂CO₃ yields 1-ethyl-3-methyl-1H-pyrazol-4-amine.
Key Data :
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Ethanol | 85% |
| Base | K₂CO₃ | – |
| Temperature | 80°C, 12 hours | – |
Preparation of 1-Methyl-1H-pyrazol-4-amine
Synthesized via analogous cyclocondensation, substituting methyl hydrazine. Methylation at N1 is achieved using methyl iodide under basic conditions.
Coupling Strategies for Methylene Bridge Formation
The methylene linker is introduced via nucleophilic substitution or reductive amination.
Halogenated Intermediate Method
-
Step 1 : Bromination of 1-methyl-1H-pyrazol-4-amine at the 4-position using PBr₃ yields 4-bromomethyl-1-methyl-1H-pyrazole.
-
Step 2 : Reaction with 1-ethyl-3-methyl-1H-pyrazol-4-amine in DMF/K₂CO₃ at 70°C facilitates coupling.
Reaction Scheme :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 70°C, 24 hours |
| Yield | 68–72% |
Reductive Amination Approach
-
Step 1 : Oxidation of 1-methyl-1H-pyrazol-4-amine to 4-aminomethyl-1-methyl-pyrazole-4-carbaldehyde.
-
Step 2 : Condensation with 1-ethyl-3-methyl-1H-pyrazol-4-amine using NaBH₃CN as a reducing agent.
Advantages : Higher selectivity, reduced byproducts.
Yield : 60–65%.
Chromatographic Techniques
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenated Coupling | 68–72% | High | Moderate | Moderate |
| Reductive Amination | 60–65% | High | Low | High |
Key Observations :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Biological Activities
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine exhibits several key biological activities:
1. Antimicrobial Properties
- Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of pyrazole have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
2. Antifungal Activity
- The antifungal potential of pyrazole derivatives has been documented, with studies demonstrating inhibition of fungal growth in species such as Aspergillus niger and Penicillium digitatum .
3. Enzyme Inhibition
- The compound has been investigated for its ability to inhibit enzymes like alpha-amylase, which is relevant in the treatment of diabetes. Some pyrazole derivatives have shown inhibition rates significantly higher than standard drugs .
Case Studies
Case Study 1: Antimicrobial Screening
A study conducted on several pyrazole derivatives, including this compound, demonstrated significant antibacterial activity. The compounds were tested against various strains, showing inhibition zones comparable to established antibiotics .
Case Study 2: Enzyme Inhibition Assay
In a separate investigation focusing on alpha-amylase inhibition, the compound was evaluated alongside other pyrazole derivatives. Results indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential therapeutic applications in managing blood sugar levels .
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
*Inferred from analogous syntheses .
Pharmacological Potential
For example:
- CDK2 Inhibitors: N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives demonstrate nanomolar CDK2 inhibition (IC₅₀ = 2–10 nM), attributed to pyrazole–pyrimidine interactions .
- BTK Inhibitors : Compounds like BIIB068 employ 1-methyl-1H-pyrazol-4-amine coupled to chloropyrimidines, highlighting the pharmacodynamic relevance of the pyrazole-amine motif . The target compound’s dual pyrazole structure may enhance binding affinity through π-π stacking or hydrogen bonding, though its larger size could reduce solubility compared to simpler analogues .
Biological Activity
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine, a compound belonging to the pyrazole class, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 205.26 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in the following areas:
1. Anticancer Activity
- Several studies have reported that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound showed IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines, indicating moderate cytotoxicity .
2. Anti-inflammatory Effects
- Pyrazole derivatives have been identified as potential inhibitors of pro-inflammatory cytokines. The compound was observed to inhibit the release of TNF-alpha in LPS-stimulated cells, suggesting its role as an anti-inflammatory agent .
3. Antioxidant Activity
- The antioxidant properties of pyrazole compounds have been noted, with some derivatives showing enhanced radical scavenging activity. This is particularly relevant in preventing oxidative stress-related diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
1. Enzyme Inhibition
- The compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression and inflammation. For example, it has been suggested that pyrazole derivatives can inhibit MK2 kinase, which is crucial for TNF-alpha signaling .
2. Interaction with Cellular Targets
- The binding affinity of the compound to various cellular targets has been explored through molecular docking studies. These studies indicate that the compound forms hydrogen bonds with critical amino acids in target proteins, enhancing its biological efficacy .
Case Studies
Several case studies highlight the biological activity of related pyrazole compounds:
Q & A
Q. What are the standard synthetic protocols for N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine?
Synthesis typically involves coupling reactions between pyrazole derivatives. For example, alkylation of 1-methyl-1H-pyrazol-4-amine with a halogenated pyrazole precursor (e.g., 4-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole) in the presence of a base like cesium carbonate (Cs₂CO₃) and a copper(I) catalyst (e.g., CuBr) in polar aprotic solvents (e.g., DMSO) at 35–60°C for 24–48 hours . Purification via column chromatography (e.g., ethyl acetate/hexane gradient) yields the product.
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : and NMR to verify substituent positions and integration ratios (e.g., δ 8.87 ppm for pyrazole protons) .
- HRMS (ESI) : To confirm molecular weight (e.g., m/z 215 [M+H]) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and torsional strain .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Replace CuBr with Pd-based catalysts for cross-coupling efficiency .
- Solvent effects : Test DMF vs. acetonitrile to reduce side reactions .
- Microwave-assisted synthesis : Shorten reaction time from 48 hours to <6 hours while maintaining >80% yield .
Q. How should researchers address contradictory data in regioselectivity during synthesis?
Conflicting substituent positions (e.g., ethyl vs. methyl groups) may arise from competing alkylation pathways. Use DFT calculations (e.g., Gaussian 16) to model transition states and predict dominant pathways . Validate experimentally via - NOESY NMR to detect spatial proximity of substituents .
Q. What methodological frameworks are recommended for evaluating biological activity?
- MTT assay : Assess cytotoxicity (e.g., IC₅₀ values) against cancer cell lines .
- Surface plasmon resonance (SPR) : Quantify binding affinity (Kd) to target enzymes (e.g., kinases) .
- Molecular docking (AutoDock Vina) : Predict binding modes to receptors (e.g., G-protein-coupled receptors) using crystal structures from the PDB .
Q. How does computational modeling enhance understanding of structure-activity relationships (SAR)?
- QSAR models : Corrogate substituent effects (e.g., ethyl vs. propyl groups) on bioactivity using descriptors like logP and polar surface area .
- Molecular dynamics (MD) simulations : Track conformational stability in aqueous vs. lipid bilayer environments (NAMD software) .
Methodological Challenges and Solutions
Q. What strategies mitigate instability during storage or biological assays?
- Lyophilization : Store at -80°C in amber vials under argon to prevent oxidation .
- Buffer optimization : Use PBS (pH 7.4) with 0.1% BSA to enhance solubility in cell-based assays .
Q. How can regiochemical ambiguity in analogs be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
